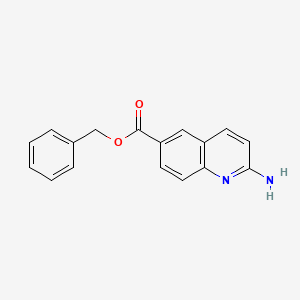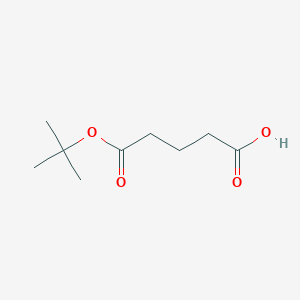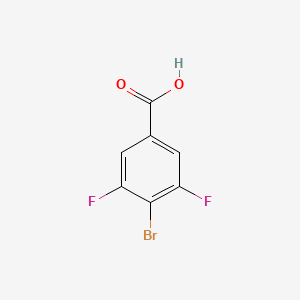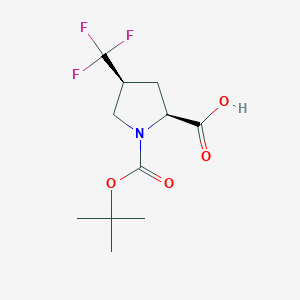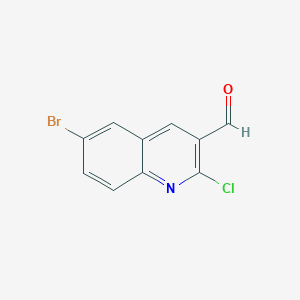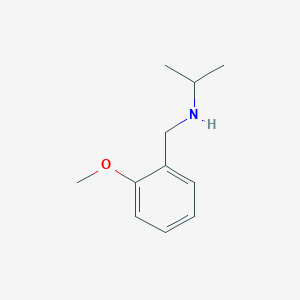
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
概要
説明
“3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 500011-86-9 and a molecular weight of 302.51 . It is stored in a dry, sealed environment at 2-8°C .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions of reduction, oxidation, nucleophilic addition . One method involves the acylation of similarly prepared 4,5,6-trisubstituted 2-aminobenzothiazoles by 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride .Molecular Structure Analysis
The pyrazole ring in the molecule is almost coplanar with the benzene ring, whereas the pyrazole ring is close to perpendicular to the 3-chloropyridine ring . An intramolecular C—H⋯O hydrogen bond occurs .Chemical Reactions Analysis
The compound is involved in multi-step reactions of reduction, oxidation, nucleophilic addition . It can react with substituted aminobenzoic acids as starting materials .Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.51 . It is a solid under normal conditions .科学的研究の応用
Insecticide Development
This compound serves as a starting material for synthesizing novel N-pyridylpyrazole derivatives with potent insecticidal properties. These derivatives have shown effectiveness against various Lepidoptera pests, which are significant threats to crop production due to their high reproductive rates and serious generational overlap .
Fungicidal Properties
Some synthesized derivatives of this compound exhibit promising fungicidal activities. For instance, certain compounds have demonstrated a high growth inhibitory rate against Physalospora piricola , suggesting potential as new fungicidal leading structures .
Structure-Activity Relationship Studies
The compound is used in research to understand the structure-activity relationship (SAR) of pyrazole derivatives. By modifying the chemical structure, researchers can determine the functional groups that contribute to the biological activity of these compounds .
Agricultural Chemistry
In agricultural chemistry, the compound is an intermediate for creating chemicals that can control or eradicate pests and diseases affecting crops, thereby improving agricultural yield and food security .
Synthetic Organic Chemistry
It is a key intermediate in synthetic organic chemistry, enabling the creation of a diverse range of chemical entities through reactions like reduction, oxidation, nucleophilic addition, and condensation .
Pesticide Analogue Detection
A novel analogue of pesticide derived from this compound has been discovered in illegal imports. This highlights its role in the development of methods for detecting unauthorized pesticide derivatives that are not identifiable by routine pesticide residue analysis .
作用機序
Target of Action
A structurally similar compound, rynaxypyre, is known to act as a potent and selective ryanodine receptor activator . Ryanodine receptors are intracellular calcium channels that play a crucial role in muscle contraction and neuronal signaling.
Mode of Action
Based on the action of rynaxypyre, it can be inferred that 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylic acid might interact with its targets (potentially ryanodine receptors) to modulate the release of calcium, thereby affecting muscle contraction and neuronal signaling .
Result of Action
If it acts similarly to rynaxypyre, it could potentially cause changes in muscle contraction and neuronal signaling due to its influence on calcium release .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O2/c10-7-4-6(9(15)16)14(13-7)8-5(11)2-1-3-12-8/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORBXGROTPOMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469045 | |
| Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
500011-86-9 | |
| Record name | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500011-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500011869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in current research?
A1: This compound serves as a crucial intermediate in the synthesis of chlorantraniliprole [, , , , , , , ], a novel insecticide.
Q2: Can you describe the typical synthesis route for 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid?
A2: The synthesis generally begins with 2,3-dichloropyridine as the starting material. The process involves several steps:
- Hydrazinolysis: 2,3-dichloropyridine reacts with hydrazine to form 3-chloro-2-hydrazinylpyridine. [, , , ]
- Cyclization: The hydrazine derivative is then cyclized using diethyl maleate to yield a pyrazolidine carboxylate derivative. [, , , ]
- Bromination: Bromination of the pyrazolidine derivative typically occurs using phosphorus oxybromide or a combination of benzenesulfonyl chloride and hydrogen bromide. [, ]
- Dehydrogenation: The brominated product undergoes dehydrogenation, often using potassium persulfate or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). [, ]
- Hydrolysis: Finally, hydrolysis of the resulting ester yields 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. [, , , ]
Q3: What are the advantages of using phosphorus oxybromide as a brominating agent in this synthesis?
A3: Research suggests that employing phosphorus oxybromide as the brominating agent simplifies the experimental procedure and accelerates the reaction rate. Additionally, impurities tend to remain within the aqueous layer during extraction, leading to improved product yield and purity. []
Q4: Are there alternative synthetic pathways for producing this compound?
A4: Yes, researchers have explored different approaches to synthesizing pyrazole acids, including the target compound. One study investigated four distinct synthetic methods, ultimately identifying the most suitable route for industrial-scale production. []
Q5: How is the structure of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid confirmed?
A5: The final product and intermediate compounds are characterized and confirmed using spectroscopic techniques, primarily ¹H NMR (Nuclear Magnetic Resonance) spectroscopy and sometimes complemented by ¹³C NMR and HRMS (High-Resolution Mass Spectrometry). [, , , , ]
Q6: What are the reported yields for the synthesis of this compound?
A6: Reported yields for the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid vary depending on the specific reaction conditions and reagents used. Studies have reported overall yields ranging from approximately 39.5% to 41.87% based on the starting material, 2,3-dichloropyridine. [, ]
Q7: Are there any studies focusing on modifying the ester group of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid?
A7: Yes, one study investigated the synthesis of a series of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters. They utilized DDQ as an oxidant for the oxidative dehydrogenation of corresponding dihydro-pyrazole esters. This method demonstrated high yields and broad applicability. []
Q8: What is the significance of studying the synthesis of chlorantraniliprole?
A8: Chlorantraniliprole represents a new class of insecticides with potential agricultural applications. Therefore, understanding and optimizing its synthesis, which involves 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as a key intermediate, holds significant importance for developing efficient and cost-effective production methods. [, ]
Q9: Is there research on synthesizing similar compounds with structural variations?
A9: While the provided research focuses on 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, one study delves into synthesizing cyclaniliprole [], another insecticide. This synthesis utilizes a similar route but involves different starting materials and reactions, highlighting the exploration of structural variations within this class of compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)


